

Application Notes and Protocols: Methyl 4-Amino-2-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-Amino-2-hydroxybenzoate*

Cat. No.: *B1200275*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Amino-2-hydroxybenzoate, a derivative of salicylic acid, serves as a versatile scaffold in medicinal chemistry.^[1] While not typically active as a drug itself, its chemical structure, featuring amino, hydroxyl, and methyl ester functional groups, makes it an ideal starting material for the synthesis of a diverse range of biologically active compounds.^[1] This document provides an overview of the role of **Methyl 4-Amino-2-hydroxybenzoate** in the development of novel therapeutic agents, with a focus on its application in generating compounds with potential antimicrobial, anti-inflammatory, enzyme inhibitory, and anticancer activities. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided to facilitate further research and drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-Amino-2-hydroxybenzoate** is presented in the table below.

Property	Value	Reference
CAS Number	4136-97-4	[2] [3]
Molecular Formula	C ₈ H ₉ NO ₃	[2]
Molecular Weight	167.16 g/mol	[4]
Appearance	White to off-white crystalline powder	[4]
Melting Point	120-123 °C	[4]
Solubility	Slightly soluble in water	[4]

Applications in Medicinal Chemistry

The unique structural features of **Methyl 4-Amino-2-hydroxybenzoate** allow for its derivatization into a variety of compounds with significant therapeutic potential.

Antimicrobial Activity

The core structure of **Methyl 4-Amino-2-hydroxybenzoate** is a key component in the synthesis of novel antimicrobial agents. One common approach involves the condensation of the amino group with an aldehyde to form Schiff bases. These Schiff bases and their metal complexes have demonstrated promising activity against a range of bacterial and fungal pathogens.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data: Antimicrobial Activity of a Schiff Base Derivative

The following table summarizes the antimicrobial activity of a Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde, along with its Cobalt (II) and Nickel (II) complexes, against various microorganisms. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Compound	Concentration (μ g/disc)	Staphylococcus aureus (mm)	Escherichia coli (mm)	Pseudomonas aeruginosa (mm)	Mucor indicus (mm)	Aspergillus flavus (mm)
Schiff Base	15	8	7	6	5	6
	30	10	9	8	7	8
	60	12	11	10	9	10
Co(II) Complex	15	10	9	8	7	8
	30	12	11	10	9	10
	60	14	13	12	11	12
Ni(II) Complex	15	9	8	7	6	7
	30	11	10	9	8	9
	60	13	12	11	10	11
Septrin (Control)	30	25	28	22	-	-
Nystatin (Control)	30	-	-	-	20	22

Data adapted from a study on a Schiff base of 4-amino-2-hydroxybenzoic acid.[6]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from 4-amino-2-hydroxybenzoic acid and 2-hydroxybenzaldehyde.

Materials:

- 4-Amino-2-hydroxybenzoic acid

- 2-Hydroxybenzaldehyde
- Methanol
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus
- Desiccator with CaCl_2

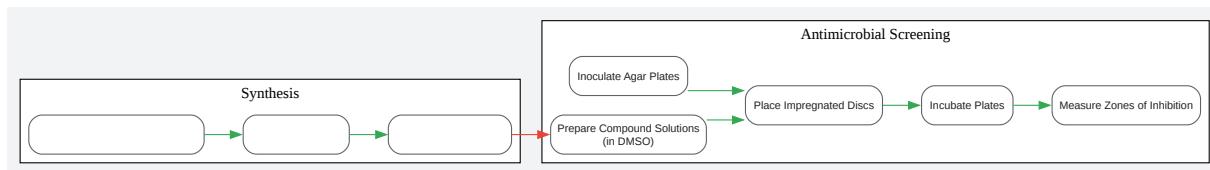
Procedure:

- Dissolve equimolar amounts of 4-amino-2-hydroxybenzoic acid (e.g., 1.53 g, 0.01 mol) and 2-hydroxybenzaldehyde (e.g., 1.22 g, 0.01 mol) in 50 mL of methanol in a round-bottom flask.[8]
- Reflux the reaction mixture for two hours with constant stirring.[8]
- After reflux, cool the reaction mixture for 24 hours to allow for precipitation.[8]
- Filter the resulting yellow precipitate and wash it with cold ethanol.[8]
- Dry the purified Schiff base in a desiccator over anhydrous CaCl_2 for one week.[8]

Experimental Protocol: Antimicrobial Screening (Disc Diffusion Method)

This protocol outlines the procedure for evaluating the antimicrobial activity of synthesized compounds using the disc diffusion method.[3][7]

Materials:


- Synthesized compounds (Schiff base and metal complexes)
- Dimethyl sulfoxide (DMSO)

- Sterile filter paper discs (6 mm diameter)
- Bacterial and fungal isolates
- Mueller-Hinton agar (for bacteria)
- Sabouraud dextrose agar (for fungi)
- Sterile petri dishes
- Incubator
- Standard antibiotic and antifungal discs (e.g., Septrin, Nystatin)
- Micropipettes
- Sterile swabs

Procedure:

- Prepare different concentrations of the test compounds (e.g., 15 µg, 30 µg, and 60 µg per disc) by dissolving them in DMSO.[7]
- Prepare sterile agar plates with either Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
- Inoculate the surface of the agar plates uniformly with the respective microbial suspension using a sterile swab.
- Aseptically place the sterile filter paper discs impregnated with the test compound solutions onto the surface of the inoculated agar plates.
- Place standard antibiotic and antifungal discs as positive controls and a DMSO-wetted disc as a negative control.[7]
- Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.[7]

- After incubation, measure the diameter of the zone of inhibition around each disc in millimeters.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and antimicrobial screening of a Schiff base derivative.

Anti-inflammatory Activity

Derivatives of 4-aminosalicylic acid have shown significant potential as anti-inflammatory agents.^[5] A promising strategy involves the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

Conjugation of 4-aminosalicylate with thiazolinone moieties has yielded compounds with potent and balanced inhibitory activity against both enzymes.

Quantitative Data: COX-2 and 15-LOX Inhibition by 4-Aminosalicylate-Thiazolinone Conjugates

The table below presents the in vitro inhibitory activity (IC_{50} values) of representative 4-aminosalicylate-based thiazolinone derivatives against COX-2 and 15-LOX.

Compound	Substituent at 5-position of Thiazolinone	COX-2 IC ₅₀ (nM)	15-LOX IC ₅₀ (μM)
5	4-Fluorobenzylidene	80	1.5
11	4-Chlorobenzylidene	60	1.8
19	4-Bromobenzylidene	41	2.0
21	4- Trifluoromethylbenzylidene	44	2.2
22	2,4- Dichlorobenzylidene	39	1.9
Celecoxib (Control)	-	49	-
Zileuton (Control)	-	-	15

Data adapted from a study on 4-aminosalicylate-based thiazolinones.

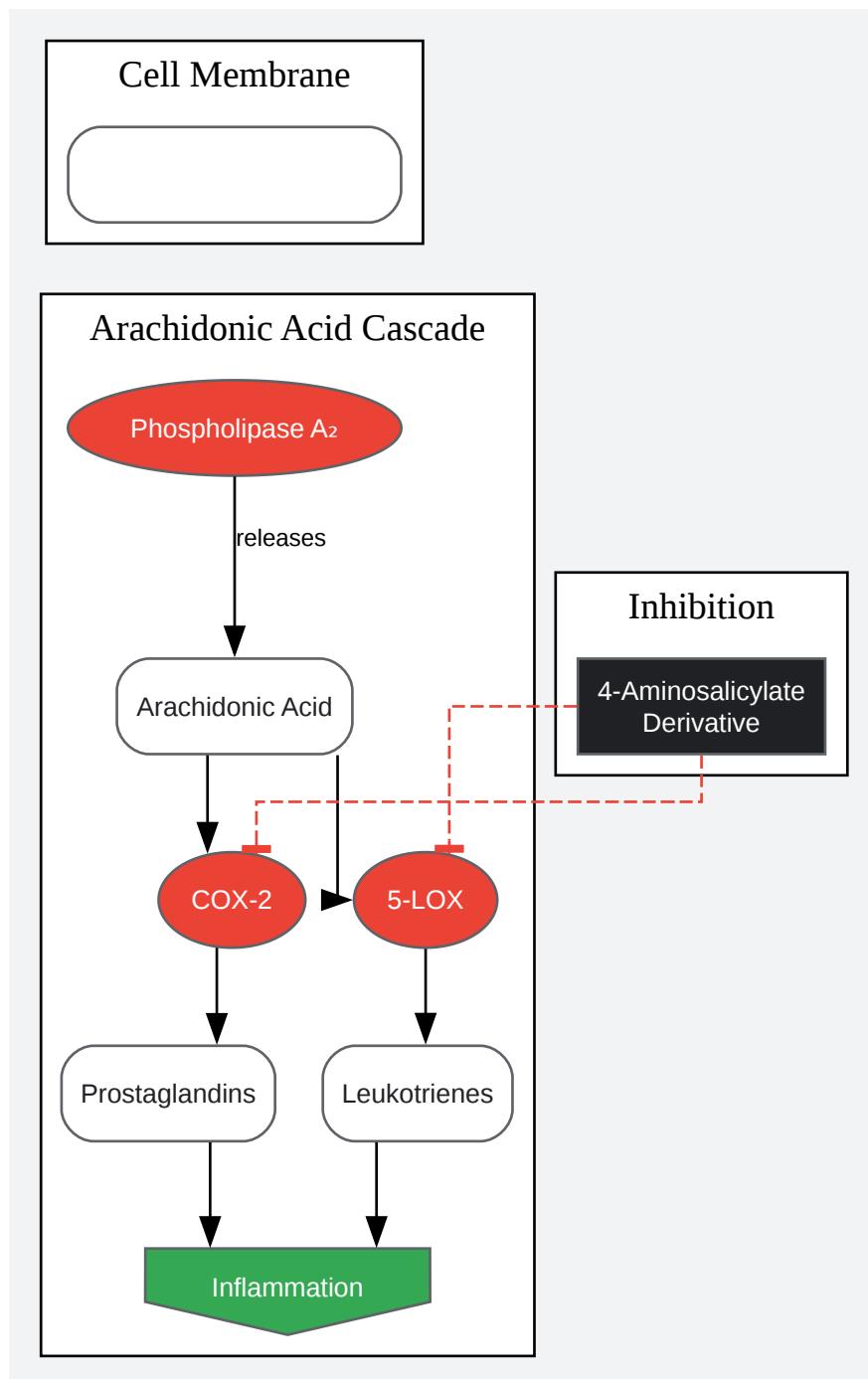
Experimental Protocol: In Vitro COX-2 and 15-LOX Inhibition Assay

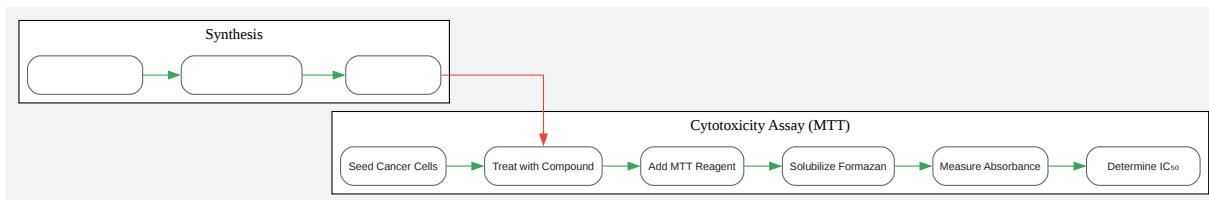
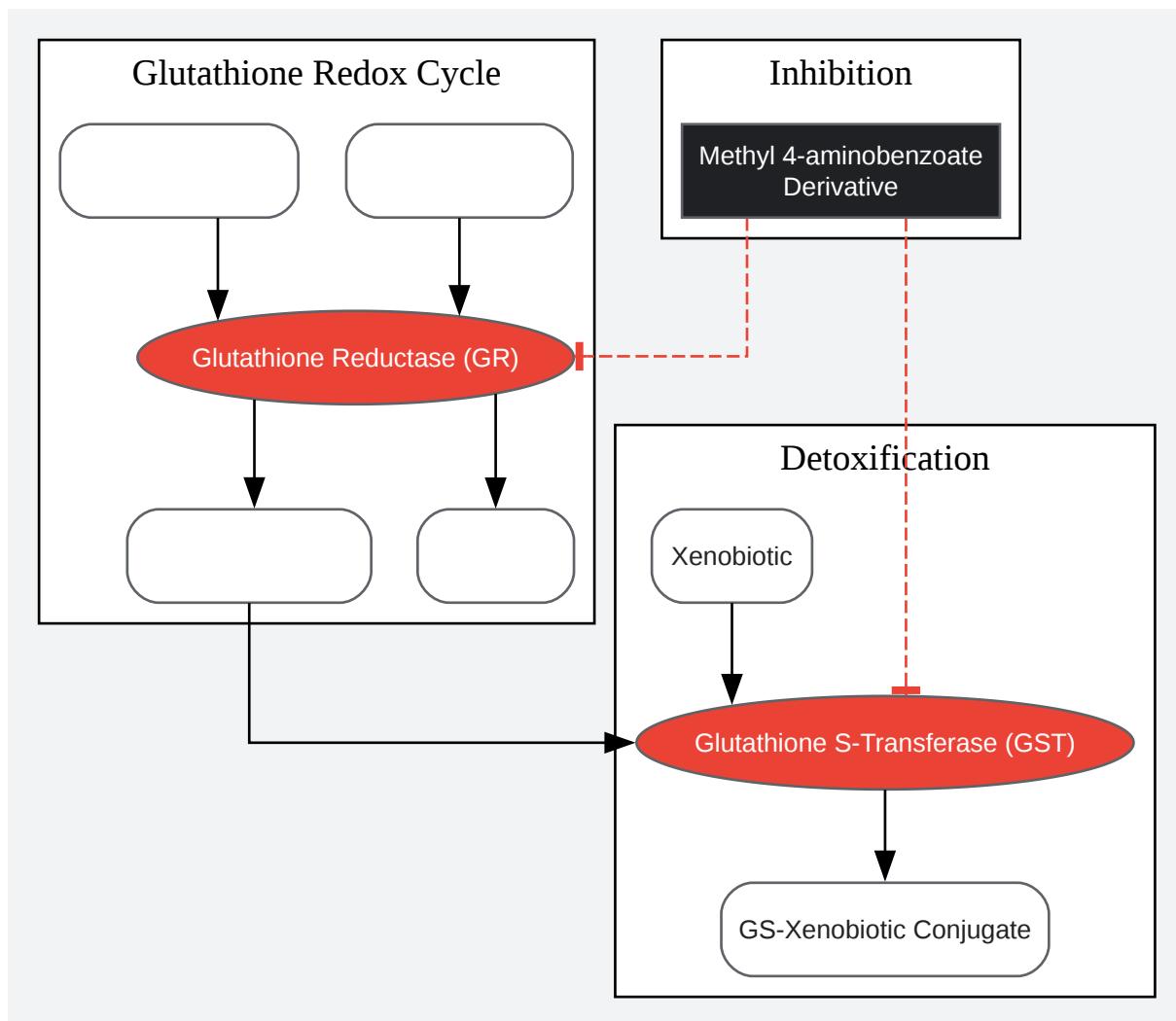
This protocol describes the general procedure for determining the in vitro inhibitory activity of synthesized compounds against COX-2 and 15-LOX.[\[6\]](#)

Materials:

- Purified human recombinant COX-2 enzyme
- Soybean 15-lipoxygenase (15-LOX)
- Arachidonic acid (substrate)
- Test compounds dissolved in DMSO
- Fluorimetric or colorimetric detection kit for COX-2 activity

- Spectrophotometer for 15-LOX activity measurement (monitoring linoleic acid oxidation at 234 nm)
- Buffer solutions (e.g., Tris-HCl for COX-2, borate buffer for 15-LOX)
- 96-well plates
- Positive controls (e.g., Celecoxib for COX-2, Zileuton for 15-LOX)


Procedure for COX-2 Inhibition Assay:



- Prepare a reaction mixture containing the COX-2 enzyme in the appropriate buffer.
- Add various concentrations of the test compounds or the positive control (Celecoxib) to the wells of a 96-well plate.
- Add the enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the reaction by adding the substrate, arachidonic acid.
- Monitor the enzyme activity using a fluorimetric or colorimetric method according to the kit manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value.

Procedure for 15-LOX Inhibition Assay:

- Prepare a reaction mixture containing the 15-LOX enzyme in the appropriate buffer.
- Add various concentrations of the test compounds or the positive control (Zileuton) to the wells of a 96-well plate.
- Add the enzyme solution to the wells and pre-incubate.
- Initiate the reaction by adding the substrate, linoleic acid.

- Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
- Calculate the percentage of inhibition for each compound concentration and determine the IC_{50} value.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of *Scutellaria salviifolia* Benth [mdpi.com]
- 2. cdn.caymancell.com [cdn.caymancell.com]
- 3. asm.org [asm.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. irespub.com [irespub.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Methyl 4-Amino-2-hydroxybenzoate in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200275#role-of-methyl-4-amino-2-hydroxybenzoate-in-medicinal-chemistry-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com